

Analysis of UV-123: A Comprehensive GC-MS Application Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: UV-123
CAS No.: 122586-52-1
Cat. No.: B570858

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Introduction: The Critical Role of UV-123 in Material Stability

UV-123, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidiny) sebacate, is a hindered amine light stabilizer (HALS) integral to the protection of polymeric materials.^[1] With the CAS number 129757-67-1, this low basicity liquid additive is prized for its ability to scavenge free radicals generated by photo-oxidative degradation, thereby preserving the structural and aesthetic integrity of coatings, plastics, and adhesives.^[1] Its unique amino ether structure minimizes undesirable interactions with acidic components often present in formulations like automotive coatings.^[1] The accurate quantification and identification of **UV-123** in various matrices are paramount for quality control, formulation development, and understanding degradation mechanisms. This application note provides a detailed guide to the analysis of **UV-123** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique.

Strategic Approach to UV-123 Analysis: Methodological Considerations

The analysis of a high molecular weight and relatively non-volatile compound like **UV-123** by GC-MS presents specific challenges. A direct injection of a polymer or coating sample is often not feasible. Therefore, a robust sample preparation strategy is essential to extract **UV-123**

from its matrix. Furthermore, due to its molecular weight, traditional GC analysis can be challenging. Pyrolysis-GC-MS offers a powerful alternative for direct analysis of the polymer, while solvent extraction provides a more conventional route for sample introduction. This guide will detail both approaches.

The subsequent mass spectrometric detection relies on the predictable fragmentation of the **UV-123** molecule in the ion source. Understanding these fragmentation patterns is key to developing a selective and sensitive MS method.

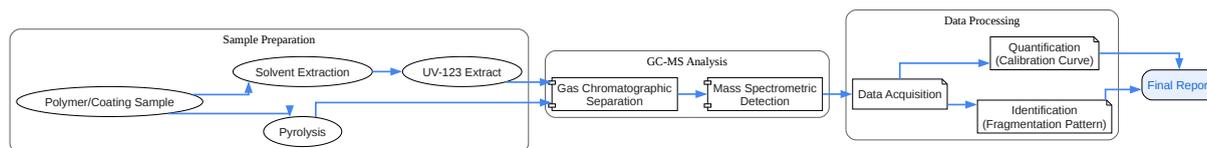
Physicochemical Properties of UV-123

A thorough understanding of **UV-123**'s properties is fundamental to developing an effective analytical method.

Property	Value	Source
Chemical Name	Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate	[1]
CAS Number	129757-67-1	[1]
Molecular Formula	C44H84N2O6	
Molecular Weight	737.15 g/mol	
Appearance	Light yellow viscous liquid	[1]
Solubility	High solubility in most organic solvents; water solubility < 0.01%	[1]

Visualizing the Analytical Workflow

The overall process for the GC-MS analysis of **UV-123**, from sample acquisition to data interpretation, can be visualized as follows:



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Caption: Overall workflow for the GC-MS analysis of **UV-123**.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the analysis of **UV-123** using two distinct, yet complementary, approaches: solvent extraction followed by GC-MS, and direct analysis by Pyrolysis-GC-MS.

Protocol 1: Solvent Extraction and GC-MS Analysis

This protocol is suitable for samples where **UV-123** can be efficiently extracted from the matrix.

1. Sample Preparation: Extraction of **UV-123**

- Rationale: The goal is to selectively dissolve **UV-123** from the polymer or coating matrix into a suitable organic solvent, leaving the insoluble matrix behind. The choice of solvent is critical and should be based on the solubility of both **UV-123** and the matrix.

Dichloromethane is a good starting point due to its effectiveness in extracting various polymer additives.[2]

- Procedure:
 - Accurately weigh approximately 1 gram of the polymer or coating sample into a glass vial.

- Add 10 mL of dichloromethane to the vial.
- Cap the vial tightly and sonicate for 30 minutes in a water bath to facilitate extraction.
- Allow the sample to settle. If necessary, centrifuge the sample to pellet the insoluble matrix.
- Carefully transfer the supernatant (the dichloromethane extract) to a clean vial.
- For quantitative analysis, it is recommended to perform a second extraction of the residue with a fresh portion of solvent to ensure complete recovery.
- Combine the extracts.
- If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Instrumentation and Parameters

- Rationale: A high-temperature capillary column is necessary for the elution of a high molecular weight compound like **UV-123**. A non-polar or medium-polarity phase is generally suitable for this type of analysis. The temperature program should be optimized to ensure good peak shape and resolution from other extracted components.
- Instrumental Setup:

Parameter	Recommended Setting
Gas Chromatograph	
Injection Mode	Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume	1 μ L
Inlet Temperature	300 $^{\circ}$ C
Carrier Gas	Helium, constant flow at 1.0 mL/min
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)
Oven Program	Initial temperature 150 $^{\circ}$ C, hold for 1 min, ramp at 15 $^{\circ}$ C/min to 320 $^{\circ}$ C, hold for 10 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Mass Range	m/z 50-800
Scan Mode	Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Protocol 2: Pyrolysis-GC-MS Analysis

This protocol is ideal for the direct analysis of solid samples, eliminating the need for solvent extraction.[\[3\]](#)[\[4\]](#)

1. Sample Preparation

- Rationale: Pyrolysis thermally degrades the polymer matrix, releasing volatile and semi-volatile components, including **UV-123**, for direct introduction into the GC-MS system. This

technique is particularly useful for cross-linked or insoluble materials.[3]

- Procedure:
 - Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.
 - Position the sample cup in the autosampler of the pyrolysis unit.

2. Pyrolysis-GC-MS Instrumentation and Parameters

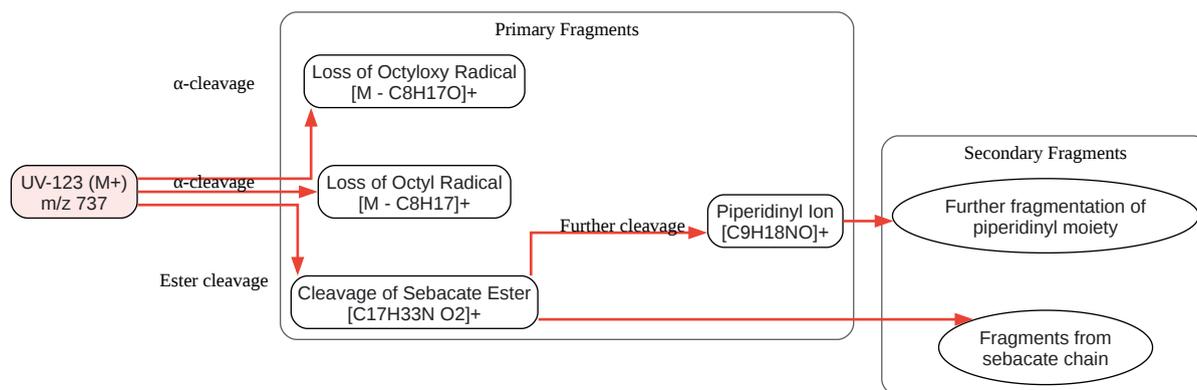
- Rationale: The pyrolysis temperature needs to be carefully selected to ensure the thermal desorption and/or controlled fragmentation of **UV-123** without excessive degradation that would complicate the resulting chromatogram. A double-shot pyrolysis approach can be beneficial, with a lower temperature step for thermal desorption of additives followed by a higher temperature step to pyrolyze the polymer backbone.[5]
- Instrumental Setup:

Parameter	Recommended Setting
Pyrolyzer	
Pyrolysis Temperature	300-600 °C (optimize for UV-123 release)
Interface Temperature	300 °C
Gas Chromatograph	(Same as Protocol 1)
Mass Spectrometer	(Same as Protocol 1)

Mass Spectral Fragmentation of UV-123: A Predictive Analysis

A definitive, published mass spectrum for **UV-123** is not readily available. However, based on its chemical structure and established principles of electron ionization mass spectrometry, we can predict the major fragmentation pathways.[6][7]

Predicted Fragmentation Pathways:



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Caption: Predicted major fragmentation pathways of **UV-123** under electron ionization.

Key Predicted Fragments:

- **Molecular Ion (M⁺):** A weak or absent molecular ion peak at m/z 737 is expected due to the lability of the molecule.
- **Loss of the Octyloxy Group:** Cleavage of the N-O bond would result in a fragment at [M - 143]⁺.
- **Alpha-Cleavage at the Ester Linkage:** Fragmentation at the ester bond will likely lead to ions corresponding to the protonated piperidinylium moiety and the sebacic acid backbone.
- **Fragments from the Piperidinylium Ring:** The tetramethylpiperidine ring can undergo characteristic fragmentation, including the loss of methyl groups.

Data Analysis and Interpretation

Identification: The identification of **UV-123** is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. In the absence of a commercial standard spectrum, the predicted fragmentation pattern can be used for tentative identification.

Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of **UV-123** of known concentrations. The peak area of a characteristic ion of **UV-123** is plotted against the concentration. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantification.

Trustworthiness and Self-Validation

To ensure the reliability of the analytical results, the following quality control measures are essential:

- **Method Blank:** An analysis of the extraction solvent without any sample to check for contamination.
- **Spike Recovery:** A known amount of **UV-123** standard is added to a sample matrix to assess the efficiency of the extraction method.
- **Replicate Injections:** Multiple injections of the same sample to evaluate the reproducibility of the GC-MS system.
- **Internal Standard:** The use of a suitable internal standard can correct for variations in injection volume and instrument response.

Conclusion: A Robust Framework for **UV-123** Analysis

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of the hindered amine light stabilizer **UV-123**. By detailing both solvent extraction and pyrolysis-based sample introduction methods, this guide offers flexibility for researchers working with a variety of sample matrices. The predicted fragmentation patterns provide a crucial tool for mass spectral interpretation and method development. Adherence to the detailed protocols and quality control measures will ensure the generation of accurate and

reliable data, contributing to a deeper understanding of the role and performance of **UV-123** in material science and drug development.

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- To cite this document: BenchChem. [Analysis of UV-123: A Comprehensive GC-MS Application Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b570858#gas-chromatography-mass-spectrometry-gc-ms-of-uv-123>]

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